molecular formula C16H13BrN2O2 B2575938 N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide CAS No. 1252334-71-6

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide

Katalognummer B2575938
CAS-Nummer: 1252334-71-6
Molekulargewicht: 345.196
InChI-Schlüssel: JPNQIEWBUPLABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide, also known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms. PI3Ks are enzymes that play a crucial role in cell growth, survival, and proliferation. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, inflammation, and immune disorders. BKM120 has emerged as a promising therapeutic agent for the treatment of cancer, particularly in combination with other drugs.

Wirkmechanismus

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide selectively inhibits the class I PI3K isoforms (α, β, γ, and δ) by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) (Maira et al., 2012). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis (Maira et al., 2012). This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of immune disorders (Sabbah et al., 2013). However, this compound has been associated with some adverse effects, including hyperglycemia, gastrointestinal toxicity, and neurological toxicity (André et al., 2014).

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for PI3K isoforms, which allows for precise targeting of the PI3K/Akt/mTOR pathway. This compound also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration (Maira et al., 2012). However, this compound has some limitations, including its potential toxicity and the need for careful dose optimization to avoid adverse effects (André et al., 2014).

Zukünftige Richtungen

There are several future directions for the development and application of N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide. One potential direction is the identification of biomarkers that can predict response to this compound treatment, which would enable personalized treatment strategies. Another direction is the investigation of this compound in combination with other drugs, particularly immune checkpoint inhibitors, which may enhance the anti-tumor immune response (Sabbah et al., 2013). Additionally, the development of novel PI3K inhibitors with improved selectivity and reduced toxicity may further improve the therapeutic potential of this class of drugs.
Conclusion
This compound is a promising therapeutic agent for the treatment of cancer and other diseases associated with dysregulated PI3K signaling. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully elucidate the potential of this compound and other PI3K inhibitors for the treatment of cancer and other diseases.

Synthesemethoden

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoyl chloride with 3-bromoaniline in the presence of triethylamine to form 3-(3-bromophenyl)-3-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with cyanoacetic acid to form this compound (this compound) (Maira et al., 2012).

Wissenschaftliche Forschungsanwendungen

N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic efficacy in various types of cancer, including breast, lung, ovarian, and pancreatic cancer. This compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer (Maira et al., 2012). This compound has also been investigated for its potential use in combination with other drugs, such as chemotherapy and targeted therapies, to enhance their efficacy and overcome drug resistance (André et al., 2014).

Eigenschaften

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-14-7-3-5-12(9-14)16(20)19-15(10-18)11-4-2-6-13(17)8-11/h2-9,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNQIEWBUPLABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.